molecular formula C10H14ClN3O2 B015108 (2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride CAS No. 50850-19-6

(2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride

Cat. No. B015108
CAS RN: 50850-19-6
M. Wt: 243.69 g/mol
InChI Key: VTAFRBUDWDYKSA-UHFFFAOYSA-N
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Description

The study and application of carbamic acid esters and their derivatives have been a topic of interest in organic chemistry due to their potential applications in pharmaceuticals, agrochemicals, and material science. The specific compound "(2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride" falls into this category, with relevance in synthesizing peptides, amino acids derivatives, and other organic compounds.

Synthesis Analysis

The synthesis of carbamic acid esters, including those similar to "this compound," often involves the reaction of amines with isocyanates or carbamoyl chlorides. For example, carbamic acid 2-trimethylsilylethyl ester serves as an ammonia equivalent in the palladium-catalyzed amination of aryl halides, illustrating the methods used to prepare such compounds (Mullick et al., 2010).

Scientific Research Applications

Enantioselective Synthesis

Carbamic acid derivatives, including (2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride, play a significant role in the enantioselective synthesis of various compounds. For instance, these derivatives are used in the preparation of dihydropyrimidones, which are important in the development of chiral compounds. This application is essential in the pharmaceutical and chemical industries for creating stereochemically complex molecules (Goss, Dai, Lou, & Schaus, 2009).

Palladium-Catalyzed Aminations

This compound has been utilized as an ammonia equivalent in palladium-catalyzed aminations of aryl halides. This application is particularly relevant for the preparation of anilines with sensitive functional groups, highlighting the versatility of these carbamic acid derivatives in synthetic chemistry (Mullick, Anjanappa, Selvakumar, Ruckmani, & Sivakumar, 2010).

Photochemical Reactions

The photolysis of N-aryl-carbamic acid alkyl esters, a category that includes this compound, has been studied for its potential in photochemical reactions. These studies focus on understanding the primary products and mechanisms of these reactions, which are significant for various applications in photochemistry and materials science (Schultze, 1973).

Chromatography Applications

In the field of analytical chemistry, N-carbamoyl derivatives of amino and imino acids, like this compound, have been used in chromatography. Their behavior on paper chromatograms has been determined, which is crucial for the separation and analysis of complex chemical mixtures (Phillips, 1954).

properties

IUPAC Name

benzyl N-(2-amino-2-iminoethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2.ClH/c11-9(12)6-13-10(14)15-7-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,11,12)(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAFRBUDWDYKSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596723
Record name Benzyl (2-amino-2-iminoethyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50850-19-6
Record name Benzyl (2-amino-2-iminoethyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of benzyl cyanomethylcarbamate (65.4 g, 344 mmol) in methanol was added sodium methoxide (7.86 mL, 34.4 mmol, 25% in methanol). The mixture was stirred at ambient temperature for 24 h. Ammonium chloride (18.4 g, 344 mmol) was then added. The mixture was stirred at ambient temperature for another 24 h, and concentrated under reduced pressure. The resulting material was added into hexane/ethyl acetate (1:1) (240 mL) and ether (50 mL), stirred at ambient temperature for 1.5 h, then filtered to provide the title compound as a pale colored solid (78.8 g, 94% yield). 1H NMR (400 MHz, DMSO-d6) δ 8.79 (br. s., 4H), 7.78 (t, J=5.5 Hz, 1H), 7.24-7.47 (m, 5H), 5.07 (s, 2H), 3.98 (d, J=5.5 Hz, 2H). MS m/z 208.2 (M+1), retention time=0.64 min.
Quantity
65.4 g
Type
reactant
Reaction Step One
Quantity
7.86 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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